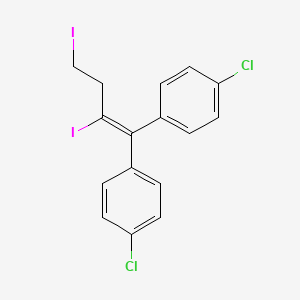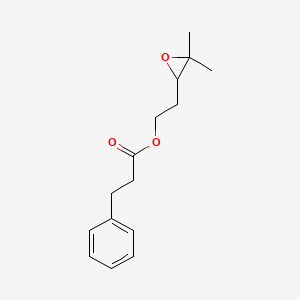
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and an oxirane (epoxide) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester typically involves the esterification of Benzenepropanoic acid with 2-(3,3-dimethyloxiranyl)ethanol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
相似化合物的比较
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other esters. This makes it valuable in applications requiring specific chemical transformations.
属性
CAS 编号 |
652161-22-3 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-(3,3-dimethyloxiran-2-yl)ethyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2)13(18-15)10-11-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI 键 |
RJDOYPBFFZJLBY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)CCOC(=O)CCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
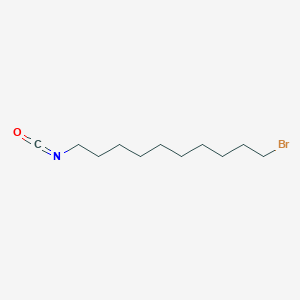
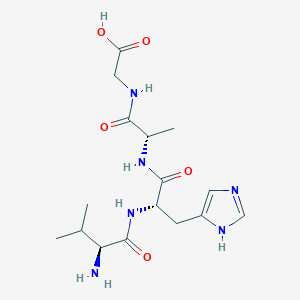

![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
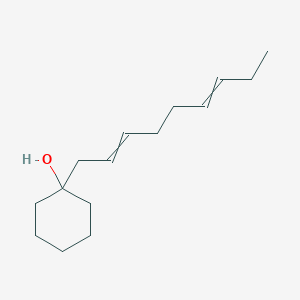

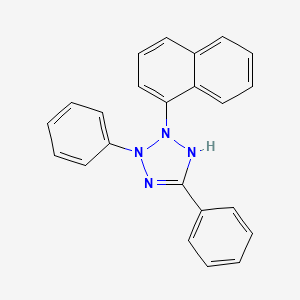
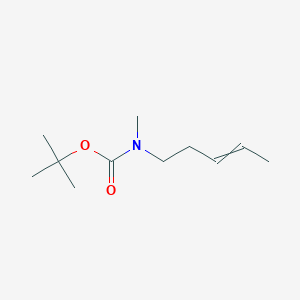
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
